

Spectroscopic Analysis of Bromodiaminopyridines: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromopyridine-2,4-diamine**

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Disclaimer: Direct, comprehensive spectroscopic data (NMR, IR, and MS) for **5-Bromopyridine-2,4-diamine** is not readily available in public scientific databases. This guide presents a detailed analysis of the closely related and well-characterized isomer, **5-Bromopyridine-2,3-diamine**, as a representative example for researchers working with bromo-substituted diaminopyridines. The experimental protocols and analytical workflows described herein are broadly applicable to the characterization of such compounds.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science. Among them, bromo-diaminopyridines serve as versatile scaffolds for the synthesis of a wide array of functional molecules. Spectroscopic analysis is fundamental to the characterization and quality control of these compounds. This technical guide provides a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Bromopyridine-2,3-diamine, along with generalized experimental protocols relevant to the analysis of this class of molecules.

Spectroscopic Data of 5-Bromopyridine-2,3-diamine

The following sections summarize the key spectroscopic data for 5-Bromopyridine-2,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ^1H and ^{13}C NMR data for 5-Bromopyridine-2,3-diamine.

Table 1: ^1H NMR Data for 5-Bromopyridine-2,3-diamine

Chemical Shift (δ , ppm)	Multiplicity	Assignment
7.25	d	H-6
6.77	d	H-4
5.70-5.40	bs	NH_2 (at C-2 or C-3)
5.20-4.80	bs	NH_2 (at C-2 or C-3)
Solvent: DMSO-d ₆ ^[1]		

Table 2: ^{13}C NMR Data for 5-Bromopyridine-2,3-diamine

Chemical Shift (δ , ppm)	Assignment
Data not explicitly available in the searched resources.	
Note: While specific ^{13}C NMR chemical shifts for 5-Bromopyridine-2,3-diamine were not found in the provided search results, spectra are available for viewing in databases like SpectraBase, which can be accessed for detailed analysis. ^{[2][3]}	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorption bands for 5-Bromopyridine-2,3-diamine are presented below.

Table 3: IR Spectroscopic Data for 5-Bromopyridine-2,3-diamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak assignments are not detailed in the search results, but the full spectrum is available for analysis in public databases.	N-H stretching (amines), C=C and C=N stretching (aromatic ring), C-Br stretching	
The spectrum can be obtained via KBr wafer or ATR techniques. [2]		

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 5-Bromopyridine-2,3-diamine

m/z	Ion
187/189	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Bromine)

Data obtained from GC-MS analysis.[\[2\]](#)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like bromodiaminopyridines.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** Acquire the ^1H NMR spectrum. For ^{13}C NMR, a larger number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy (KBr Pellet Method)

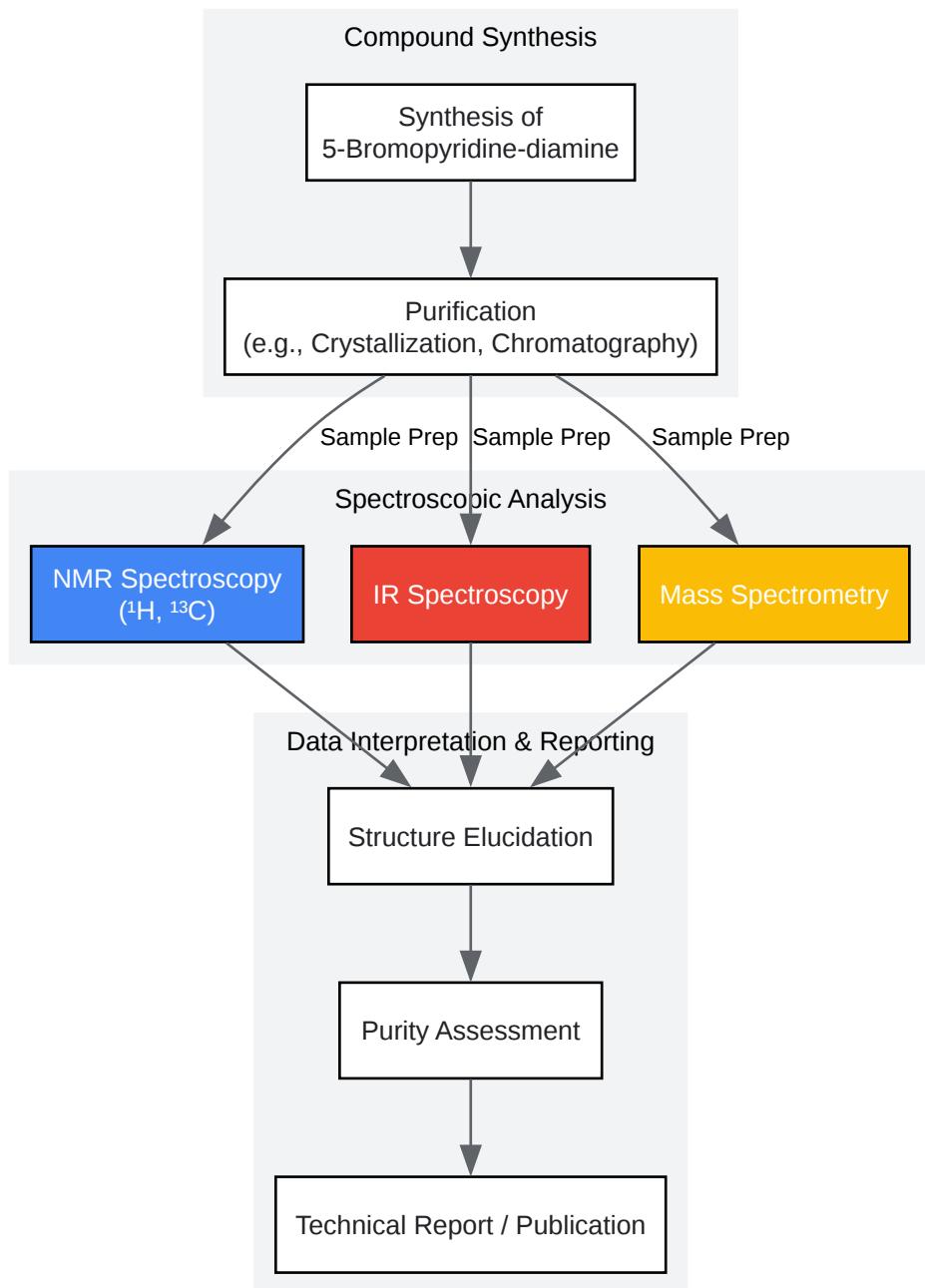
- **Sample Preparation:** Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
- **Pellet Formation:** Transfer the powder to a pellet press and apply high pressure to form a thin, transparent pellet.[4]
- **Data Acquisition:** Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[5]

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.[6]
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[6][7]
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). [8][9]
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

While specific spectroscopic data for **5-Bromopyridine-2,4-diamine** remains elusive in publicly accessible databases, the data presented for its isomer, 5-Bromopyridine-2,3-diamine, provides a valuable reference for researchers in the field. The generalized experimental protocols and the analytical workflow outlined in this guide offer a solid foundation for the characterization of this and other related novel compounds, ensuring data integrity and facilitating further research and development.

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